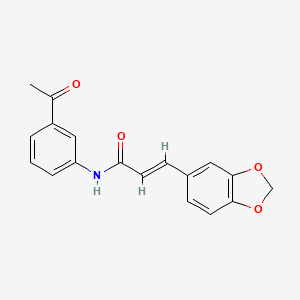

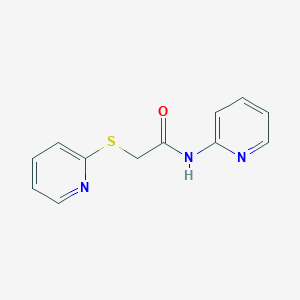

2-(methylthio)ethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(methylthio)ethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C17H21NO3S and its molecular weight is 319.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 319.12421471 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Phosphine-Catalyzed Annulation

The compound is used in phosphine-catalyzed [4 + 2] annulation processes, forming highly functionalized tetrahydropyridines with complete regioselectivity and high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Synthesis of Thiazoles and Antimicrobial Activities

It reacts with various reagents to produce thiazole and fused derivatives. Some synthesized derivatives have shown antimicrobial activities against bacterial and fungal isolates (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Protecting Group in Peptide Synthesis

The compound is used as a protecting group for the carboxy-group in peptide synthesis, offering selective removal and certain advantages over similar groups (Amaral, 1969).

Synthesis of Cobalt(II) Complexes

It forms complexes with Co(II), leading to compounds with potential antimicrobial activities. These complexes are characterized by various analytical methods and tested against microorganisms (Singh, Das, & Dhakarey, 2009).

Applications in Organic Chemistry

Synthesis of Heterocycles

It plays a role in novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, showing potential for creating diverse organic compounds (Santilli, Kim, & Wanser, 1971).

Synthesis of Bis-Heterocyclic Monoazo Dyes

This compound is used in the preparation of various bis-heterocyclic monoazo dyes based on the thiophene ring. These dyes are characterized for their solvatochromic behavior and tautomeric structures (Karcı & Karcı, 2012).

Synthesis of Pyridine Derivatives

It is involved in unexpected [3+2] cycloaddition reactions forming various pyridine derivatives. These reactions provide insights into potential pathways in organic synthesis (Bourhis & Vercauteren, 1994).

Further Research and Applications

Synthesis of Pyrimidine Derivatives

It is used in synthesizing ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their acid derivatives. This showcases its utility in creating a variety of organic compounds (Zanatta et al., 2015).

Carboxylic Acid Protection in Polymer Chemistry

The compound is used as a protecting group for carboxylic acids in polymer chemistry. Its selective removal and stability under certain conditions make it valuable for polymer synthesis (Elladiou & Patrickios, 2012).

Biginelli Compounds Reactions

It participates in various reactions of Biginelli-compounds, contributing to the synthesis of diverse heterocyclic compounds and offering routes to new organic molecules (Kappe & Roschger, 1989).

Synthesis of Tetrathiafulvalene Derivatives

The compound is involved in the synthesis of tetrathiafulvalene derivatives, indicating its role in creating complex organic molecules with potential electronic applications (Andreu et al., 2000).

Crystal Structure Analysis

Its derivatives have been studied for their crystal structures, enhancing our understanding of molecular interactions and structural properties in organic chemistry (Armas et al., 2003).

Propiedades

IUPAC Name |

2-methylsulfanylethyl 6-methyl-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-11-6-4-5-7-13(11)14-10-15(19)18-12(2)16(14)17(20)21-8-9-22-3/h4-7,14H,8-10H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBNDIWIWZKKMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CC(=O)NC(=C2C(=O)OCCSC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5544617.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate](/img/structure/B5544629.png)

![8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5544638.png)

![N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5544651.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5544652.png)

![4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5544683.png)

![4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5544688.png)